1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one
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Overview
Description
1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an ethanone group at the 5-position .
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through cyclization reactions.
Introduction of Substituents: The methyl group is introduced at the 1-position, and the ethanone group is introduced at the 5-position through various substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Common reagents used in these reactions include hydrazine, 1,3-diketones, and various catalysts to facilitate cyclization and substitution reactions .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound can also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but may differ in their substituents and biological activities.
Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and their effects on its biological activity and chemical reactivity .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-5-11-12(2)9(8)10-4-7/h3-5H,1-2H3 |
InChI Key |
POKQJNUOKHWXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=NN2C |
Origin of Product |
United States |
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